molecular formula C3H2ClNO3S B2837154 1,2-Oxazole-4-sulfonyl chloride CAS No. 933740-94-4

1,2-Oxazole-4-sulfonyl chloride

Cat. No.: B2837154
CAS No.: 933740-94-4
M. Wt: 167.56
InChI Key: QTUGUGPSTFTDBR-UHFFFAOYSA-N
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Description

1,2-Oxazole-4-sulfonyl chloride is a chemical compound with the molecular formula C3H2ClNO3S and a molecular weight of 167.57 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

The synthesis of 1,2-oxazole-4-sulfonyl chloride typically involves the reaction of oxazole derivatives with sulfonyl chlorides under controlled conditions. One common method includes the reaction of oxazole with chlorosulfonic acid, which results in the formation of the sulfonyl chloride derivative . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

1,2-Oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,2-oxazole-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions often proceed through the formation of a sulfonyl chloride intermediate, which then reacts with the nucleophile to form the final product . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

1,2-Oxazole-4-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

Properties

IUPAC Name

1,2-oxazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNO3S/c4-9(6,7)3-1-5-8-2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUGUGPSTFTDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933740-94-4
Record name 1,2-oxazole-4-sulfonyl chloride
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